Product packaging for Cholest-5-en-3-yl decanoate(Cat. No.:CAS No. 1183-04-6)

Cholest-5-en-3-yl decanoate

Cat. No.: B052039
CAS No.: 1183-04-6
M. Wt: 540.9 g/mol
InChI Key: LJGMGXXCKVFFIS-UHFFFAOYSA-N
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Description

Cholesterol Decanoate is a chemically synthesized ester where decanoic acid (a medium-chain fatty acid) is covalently linked to the sterol backbone of cholesterol. This structural modification creates a lipophilic molecule with distinct physicochemical properties compared to native cholesterol, making it a valuable tool in biochemical and biophysical research. Its primary research applications include the study of lipid raft formation, membrane fluidity, and domain partitioning in artificial and cellular membranes. By incorporating Cholesterol Decanoate into lipid bilayers, researchers can investigate how esterified sterols influence membrane order, permeability, and the function of embedded proteins. Furthermore, its altered hydrophobicity and phase behavior are exploited in the development and characterization of lipid-based drug delivery systems, such as liposomes and nanoemulsions, where it can be used to modulate stability, encapsulation efficiency, and release kinetics of therapeutic agents. This compound is provided as a high-purity standard to ensure reproducibility and reliability in your experimental models of lipid metabolism and membrane biophysics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H64O2 B052039 Cholest-5-en-3-yl decanoate CAS No. 1183-04-6

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64O2/c1-7-8-9-10-11-12-13-17-35(38)39-30-22-24-36(5)29(26-30)18-19-31-33-21-20-32(28(4)16-14-15-27(2)3)37(33,6)25-23-34(31)36/h18,27-28,30-34H,7-17,19-26H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMGXXCKVFFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922657
Record name Cholest-5-en-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1183-04-6
Record name Cholest-5-en-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CE(10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

79 - 81 °C
Record name CE(10:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Interplay and Biochemical Pathways of Cholesterol Decanoate and Cholesterol Esters

Integration with Endogenous Cholesterol Biosynthesis Pathways (Mevalonate Pathway)

Cholesterol decanoate (B1226879) is not directly synthesized through the mevalonate (B85504) pathway; rather, its cholesterol component is the terminal product of this essential metabolic route. The mevalonate pathway, also known as the HMG-CoA reductase pathway, is the process by which animal cells produce cholesterol de novo. metwarebio.comwikipedia.org This pathway is fundamental for generating not only cholesterol but also other vital isoprenoid compounds. metwarebio.comwikipedia.org

The biosynthesis of cholesterol begins with acetyl-CoA and proceeds through a series of enzymatic reactions. metwarebio.comresearchgate.net Key steps include the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGCR), is the committed and rate-limiting step of the entire pathway. researchgate.netlibretexts.org This particular enzymatic reaction is the primary target for statin drugs, which are widely used to lower cholesterol. researchgate.netyoutube.com Following the formation of mevalonate, a cascade of reactions produces isoprenoid precursors, which are ultimately cyclized to form lanosterol, the direct precursor to cholesterol in vertebrates. researchgate.net

The integration of cholesterol decanoate and other cholesterol esters with the mevalonate pathway occurs primarily through feedback regulation. Cellular cholesterol levels are tightly controlled, and the amount of free cholesterol within a cell is a key regulatory signal. nih.govsigmaaldrich.com When intracellular cholesterol levels are high—a condition that can be caused by the hydrolysis of stored cholesterol esters like cholesterol decanoate—the de novo synthesis of cholesterol is suppressed. libretexts.orgsigmaaldrich.com This suppression is mediated by a family of transcription factors called Sterol Regulatory Element-Binding Proteins (SREBPs). wikipedia.orgnih.gov In sterol-rich conditions, SREBPs are retained in the endoplasmic reticulum, preventing them from activating the transcription of genes for HMGCR and other enzymes in the mevalonate pathway. nih.govsigmaaldrich.com Conversely, when cellular cholesterol levels are low, SREBPs are activated, leading to increased cholesterol synthesis. nih.govnih.gov Therefore, the de-esterification of cholesterol decanoate releases free cholesterol, which contributes to the cellular cholesterol pool and signals the downregulation of the mevalonate pathway.

EnzymeFunction in Mevalonate PathwayRegulatory Significance
HMG-CoA SynthaseCatalyzes the formation of HMG-CoA from acetoacetyl-CoA and acetyl-CoA. metwarebio.comAn early step in the pathway.
HMG-CoA Reductase (HMGCR)Reduces HMG-CoA to mevalonate. researchgate.netlibretexts.orgThe rate-limiting and major regulatory enzyme; target of statins. researchgate.netyoutube.com
Lanosterol SynthaseCatalyzes the cyclization of squalene (B77637) to lanosterol. researchgate.netA key step in forming the sterol nucleus.

Regulation of Cholesterol Ester Synthesis and Hydrolysis

The balance between the synthesis and hydrolysis of cholesterol esters, including cholesterol decanoate, is critical for maintaining cellular cholesterol homeostasis and preventing the toxicity associated with excess free cholesterol. creative-proteomics.comnih.gov These two opposing processes are controlled by distinct enzymes and regulatory signals.

Synthesis of Cholesterol Esters: The esterification of cholesterol with a fatty acid to form a cholesterol ester is primarily catalyzed within cells by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.comsigmaaldrich.com This enzyme is an integral membrane protein located in the endoplasmic reticulum. nih.gov ACAT facilitates the transfer of a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of cholesterol, forming a highly hydrophobic cholesterol ester that can be stored in cytoplasmic lipid droplets. creative-proteomics.comnih.gov In the specific case of cholesterol decanoate synthesis, the substrate would be decanoyl-CoA.

The activity of ACAT is tightly regulated by the availability of its main substrate, free cholesterol. creative-proteomics.com When cellular levels of free cholesterol rise, ACAT activity is stimulated, promoting the conversion of free cholesterol into its esterified storage form. nih.gov This mechanism protects the cell from the membrane-disrupting effects of excessive free cholesterol. Two isoforms of ACAT exist: ACAT1 is found in most tissues, while ACAT2 is primarily located in the intestine and liver. sigmaaldrich.com

Hydrolysis of Cholesterol Esters: The reverse process, the hydrolysis of cholesterol esters back to free cholesterol and a fatty acid, is mediated by a class of enzymes known as cholesterol ester hydrolases (CEHs) or cholesterol esterases. creative-proteomics.comworthington-biochem.com This process is essential for mobilizing stored cholesterol for various cellular needs, such as membrane synthesis or efflux from the cell. nih.govnih.gov The regulation of cholesterol ester hydrolysis is complex, involving factors such as cellular cholesterol levels and hormonal signals. creative-proteomics.com For instance, hormones like glucagon (B607659) and insulin (B600854) can modulate the expression and activity of these hydrolases to meet metabolic demands. creative-proteomics.com Dysregulation of the balance between synthesis and hydrolysis is associated with pathological conditions, including the formation of foam cells in atherosclerosis. creative-proteomics.comnih.gov

ProcessKey Enzyme(s)Primary Cellular LocationPrimary Function
Ester SynthesisAcyl-CoA:cholesterol acyltransferase (ACAT)Endoplasmic ReticulumConverts free cholesterol to cholesterol esters for storage. creative-proteomics.comnih.gov
Ester HydrolysisNeutral Cholesterol Ester Hydrolase (nCEH), Acid Cholesterol Ester Hydrolase (aCEH)Cytoplasm, LysosomesReleases free cholesterol from stored cholesterol esters. creative-proteomics.com

De-esterification Mechanisms and Cholesterol Ester Hydrolases

De-esterification is the biochemical process of hydrolyzing a cholesterol ester, such as cholesterol decanoate, to yield free cholesterol and its corresponding fatty acid (decanoic acid). This reaction is catalyzed by cholesterol ester hydrolases (CEHs). creative-proteomics.comnih.gov These enzymes are crucial for accessing the cholesterol stored within lipid droplets.

There are two major types of intracellular CEHs, distinguished by their optimal pH for activity:

Acid Cholesterol Ester Hydrolases (aCEH): Also known as lysosomal acid lipase (B570770) (LAL), this enzyme functions within the acidic environment of lysosomes. Its primary role is to hydrolyze cholesterol esters that are taken into the cell from circulating lipoproteins (e.g., LDL) via endocytosis.

Neutral Cholesterol Ester Hydrolases (nCEH): These enzymes operate at a neutral pH and are found in the cytoplasm. creative-proteomics.com They are responsible for mobilizing cholesterol from intracellular lipid droplets. nih.gov The identity of nCEH has been a subject of extensive research. While hormone-sensitive lipase (HSL) was initially thought to be the primary nCEH in macrophages, subsequent studies have identified other key enzymes, such as Neutral Cholesterol Ester Hydrolase 1 (NCEH1), which play a significant role. nih.govnih.gov The activity of nCEH is considered the first and rate-limiting step for the efflux of cholesterol from cells, a key process in preventing the buildup of cholesterol-laden foam cells in atherosclerosis. nih.gov Cytoplasmic nCEH can be activated through phosphorylation by cAMP-dependent protein kinase, linking its activity to cellular signaling pathways. nih.gov

In addition to intracellular hydrolases, pancreatic cholesterol esterase is secreted into the small intestine to hydrolyze dietary cholesterol esters, allowing for the absorption of free cholesterol and fatty acids. worthington-biochem.comelsevierpure.com

Regulatory FactorEffect on Synthesis (ACAT)Effect on Hydrolysis (CEH)Overall Impact on Free Cholesterol Pool
High Intracellular Free CholesterolStimulates activity. creative-proteomics.comnih.govGenerally inhibited (feedback).Promotes storage, reducing free cholesterol.
Low Intracellular Free CholesterolReduced activity.Stimulated to release stored cholesterol.Promotes mobilization, increasing free cholesterol.
Hormonal Signals (e.g., cAMP pathways)Indirectly regulated.Can stimulate nCEH activity via phosphorylation. nih.govCan increase mobilization of stored cholesterol.

Cellular and Subcellular Dynamics of Cholesterol Decanoate and Cholesterol Esters

Role in Cellular Cholesterol Homeostasis and Storage

The maintenance of cellular cholesterol homeostasis is a critical process involving a delicate balance between cholesterol uptake, synthesis, efflux, and storage. ebi.ac.uk Cholesterol esters, including cholesterol decanoate (B1226879), are central to this regulatory network, serving as the primary storage form of cholesterol within cells. ebi.ac.ukskinident.world When cellular levels of free cholesterol exceed metabolic needs, the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the esterification of cholesterol with fatty acids, forming cholesterol esters. creative-proteomics.comahajournals.org This process is vital for preventing the cytotoxic effects of excess free cholesterol. researchgate.net

These newly synthesized cholesterol esters are then sequestered into intracellular lipid droplets, effectively removing them from cellular membranes where high concentrations of free cholesterol can be disruptive. skinident.worldahajournals.org This storage mechanism is a key component of cellular homeostasis, allowing cells to buffer against fluctuations in cholesterol availability. creative-proteomics.com The hydrolysis of stored cholesterol esters by neutral cholesterol ester hydrolase (nCEH) releases free cholesterol back into the cellular pool when required for membrane synthesis, steroid hormone production, or other metabolic processes. ahajournals.org

Dysregulation of cholesterol ester metabolism is associated with a variety of pathological conditions, underscoring its importance in maintaining cellular health. creative-proteomics.com For instance, an abnormal accumulation of intracellular cholesteryl esters has been observed in various tumor cell lines and human tumors, resulting from alterations in cholesterol biosynthesis, uptake, and esterification. ebi.ac.uk

Key Proteins in Cholesterol Ester Homeostasis

ProteinFunctionCellular Location
Acyl-CoA:cholesterol acyltransferase (ACAT)Catalyzes the esterification of free cholesterol to form cholesterol esters. creative-proteomics.comEndoplasmic Reticulum ahajournals.org
Neutral cholesterol ester hydrolase (nCEH)Hydrolyzes stored cholesterol esters to release free cholesterol. ahajournals.orgCytosolic Lipid Droplets ahajournals.org
Lysosomal acid lipase (B570770) (LAL)Hydrolyzes cholesterol esters from lipoproteins in lysosomes. nih.govLysosomes nih.gov

Lipid Droplet Biogenesis and Dynamics in Relation to Cholesterol Ester Storage

Lipid droplets are dynamic organelles that serve as the primary sites for the storage of neutral lipids, including triglycerides and cholesterol esters like cholesterol decanoate. skinident.worldahajournals.org The formation of lipid droplets is thought to originate from the endoplasmic reticulum (ER), where the synthesis of cholesterol esters by ACAT occurs. ahajournals.org As cholesterol esters accumulate between the leaflets of the ER membrane, they form a lens-like structure that eventually buds off into the cytoplasm as a mature lipid droplet. ahajournals.org

These droplets are not merely static storage depots but are actively involved in the regulation of cellular lipid metabolism. creative-proteomics.com They interact with other organelles, such as mitochondria and the ER, to facilitate the exchange of lipids and coordinate metabolic processes. The size and number of lipid droplets within a cell can vary significantly depending on the metabolic state and the availability of lipids.

The mobilization of cholesterol from lipid droplets is a regulated process. The hydrolysis of cholesterol esters by nCEH is a key step in releasing free cholesterol for use by the cell. ahajournals.org This process is crucial for providing cholesterol for membrane synthesis and steroidogenesis. nih.gov The dynamic interplay between cholesterol ester synthesis and hydrolysis within lipid droplets is therefore essential for maintaining cellular cholesterol homeostasis. creative-proteomics.com

Intracellular Trafficking and Distribution of Cholesterol Esters

The movement of cholesterol and its esters within the cell is a complex process involving both vesicular and non-vesicular transport mechanisms. nih.govnih.gov Cholesterol esters derived from the uptake of lipoproteins, such as low-density lipoprotein (LDL), are delivered to late endosomes and lysosomes. nih.govnih.gov Within these acidic compartments, lysosomal acid lipase hydrolyzes the cholesterol esters, releasing free cholesterol. nih.gov This liberated cholesterol is then exported from the lysosomes to other cellular destinations, including the plasma membrane and the endoplasmic reticulum. nih.gov

The intracellular trafficking of newly synthesized cholesterol esters from the ER to lipid droplets is a critical step in their storage. ahajournals.org While the precise mechanisms are still under investigation, it is believed that this transport occurs as the nascent lipid droplet buds from the ER membrane. ahajournals.org

Pathways of Intracellular Cholesterol Movement

PathwayDescriptionKey Molecules/Organelles
Endocytic PathwayUptake of lipoprotein-derived cholesterol esters via receptor-mediated endocytosis, followed by hydrolysis in lysosomes. nih.govLDL, LDL Receptor, Endosomes, Lysosomes, LAL nih.gov
Biosynthetic PathwaySynthesis of cholesterol in the ER, followed by esterification and transport to lipid droplets for storage. ahajournals.orgum.esEndoplasmic Reticulum, ACAT, Lipid Droplets ahajournals.org
Reverse Cholesterol TransportEfflux of cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport back to the liver. skinident.worldHDL, ABCA1 researchgate.net

Implications in Cellular Signaling Pathways

The metabolism of cholesterol esters has significant implications for cellular signaling pathways, primarily through its regulation of free cholesterol levels. creative-proteomics.com Free cholesterol is a critical component of lipid rafts, which act as organizing centers for a multitude of signaling molecules, including G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and scaffolding proteins. creative-proteomics.com By influencing the formation and stability of these rafts, cholesterol can modulate the activity of various signaling cascades. creative-proteomics.comnih.gov

The "cholesterol ester cycle," which involves the continuous esterification and hydrolysis of cholesterol, has been shown to regulate the formation and dispersal of signaling complexes. nih.govbiologists.com For instance, the hydrolysis of cholesterol esters can increase the local concentration of free cholesterol, stabilizing certain signaling platforms. nih.govbiologists.com Conversely, the esterification of cholesterol can lead to the dispersal of these complexes, effectively terminating the signal. nih.govbiologists.com

Furthermore, the cholesterol esterification pathway has been linked to the control of the cell cycle. nih.gov Studies have shown that the inhibition of cholesterol esterification can suppress DNA synthesis and cause cell cycle arrest in the G1 phase, suggesting a role for this pathway in cell proliferation. nih.gov This effect may be mediated through the modulation of mitogenic signaling pathways, such as the ERK1/2 pathway. nih.gov

Dysregulation of cholesterol ester metabolism and its impact on signaling have been implicated in various diseases. creative-proteomics.com For example, alterations in the cholesterol ester cycle have been linked to the pathogenesis of Alzheimer's disease by affecting the formation of amyloid-β-induced signaling platforms. nih.govbiologists.com

Advanced Analytical Methodologies for Cholesterol Decanoate and Cholesterol Esters in Research

Chromatographic Techniques for Separation and Quantification

Chromatography, the science of separation, is a cornerstone of lipid analysis. When coupled with mass spectrometry, it provides a powerful platform for the detailed characterization of complex lipid mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. For cholesterol and its esters, which are not inherently volatile, a critical sample preparation step is required: derivatization. This chemical modification, typically silylation, replaces the hydroxyl group on the cholesterol backbone with a less polar and more volatile group, such as a trimethylsilyl (B98337) (TMS) ether. researchgate.netmdpi.com This process enhances the thermal stability of the analytes, making them suitable for GC analysis. researchgate.net

The general workflow involves lipid extraction from the biological sample, often using a method like the Bligh and Dyer protocol, followed by hydrolysis (saponification) of the cholesterol esters to release free cholesterol. nih.govresearchgate.netspringernature.com The total cholesterol pool is then derivatized and injected into the GC-MS system. nih.govresearchgate.net The gas chromatograph separates the derivatized sterols based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and fragments them into a predictable pattern, providing a "mass fingerprint" for definitive identification and quantification. springernature.com GC-MS is frequently used in targeted analysis for specific cholesterol-related compounds and is considered a gold standard for many applications due to its high resolving power and reproducibility. nih.gov

Table 1: Comparison of Silylation Reagents for GC-MS Sterol Analysis

Reagent MixtureAbbreviationKey FeaturesPerformance
N-O-bis-(trimethylsilyl) trifluoroacetamide/trimethylchlorosilaneBSTFA:TMCSA very widely used and effective derivatization reagent for increasing volatility.Good performance, but may not be the most sensitive for all sterol precursors.
N-methyl-N-(trimethylsilyl)-trifluoroacetamide/1,4-dithioerythritol/trimethyliodosilaneMSTFA:DTE:TMISProposed as one of the most efficient reagents due to its specificity/sensitivity ratio.Selected as the best option in a comparative study for its specificity and sensitivity in quantifying phytosterols (B1254722) and cholesterol precursors. researchgate.net
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide/ammonium iodideMTBSTFA:NH₄IAnother common reagent for creating silyl (B83357) derivatives.Showed less optimal performance compared to MSTFA:DTE:TMIS in a validation study. researchgate.net

This table summarizes findings from a comparative study on derivatization reagents for GC-MS analysis of sterols. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Throughput Lipidomics

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when used with tandem mass spectrometry (MS/MS), has become a dominant platform for high-throughput lipidomics. It offers several advantages over GC-MS, most notably the ability to analyze a wider range of lipids, including intact cholesterol esters, without the need for chemical derivatization. biorxiv.orgmdpi.com This simplifies sample preparation and preserves the original structure of the esterified fatty acid, which is lost during the hydrolysis step required for traditional GC-MS analysis.

In a typical LC-MS/MS workflow, lipids are extracted from the sample and separated using a liquid chromatograph, often with a reverse-phase column that separates lipids based on their hydrophobicity. nih.govbiorxiv.org The eluting lipids are then ionized, commonly by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and analyzed by the mass spectrometer. nih.gov The hydrophobicity and poor ionization of neutral lipids like cholesterol and its esters have historically presented challenges. nih.govacs.org However, modern methods have overcome these issues, enabling robust and sensitive quantification. biorxiv.orgbiorxiv.orgacs.org

High-throughput quantification is often achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the mass spectrometer is programmed to detect specific precursor-to-product ion transitions unique to each lipid species. nih.govnih.govnih.gov For cholesterol esters, a common strategy involves monitoring the fragmentation of the ammoniated precursor ion to a characteristic product ion at m/z 369, which corresponds to the dehydrated cholesterol backbone. nih.govnih.gov This approach allows for the simultaneous quantification of dozens or even hundreds of lipid species in a single, rapid analysis, making it ideal for large-scale clinical and biological studies. nih.govacs.org

Table 2: Representative Cholesterol Esters Identified in Mammalian Tissues by LC-MS

Cholesteryl Ester SpeciesCommon AbbreviationFatty Acyl ChainSaturation
Cholesteryl Oleate (B1233923)CE(18:1)18:1Monounsaturated
Cholesteryl Linoleate (B1235992)CE(18:2)18:2Polyunsaturated
Cholesteryl PalmitateCE(16:0)16:0Saturated
Cholesteryl Stearate (B1226849)CE(18:0)18:0Saturated
Cholesteryl ArachidonateCE(20:4)20:4Polyunsaturated
Cholesteryl DocosahexaenoateCE(22:6)22:6Polyunsaturated

This table lists some common cholesterol esters found in mammalian cells and tissues, which are readily profiled using high-throughput LC-MS/MS methods. Mammalian tissues are often rich in monounsaturated and polyunsaturated variants. nih.govacs.org

Ambient Ionization Mass Spectrometry Approaches (AIMS, DART-MS) for Rapid Analysis

Ambient Ionization Mass Spectrometry (AIMS) encompasses a family of techniques that allow for the direct analysis of samples in their native environment with minimal or no prior preparation. nih.govnih.gov This dramatically reduces analysis time and labor, making AIMS a powerful tool for rapid screening and chemical fingerprinting. nih.govjeol.com

Two prominent AIMS techniques used in lipid analysis are Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART). In DESI, a charged solvent spray is directed onto the sample surface, desorbing and ionizing analytes which are then drawn into the mass spectrometer. nih.gov DART utilizes a heated stream of inert gas (like helium) that has been excited to a metastable state. jeol.com This gas stream desorbs and ionizes molecules from the sample surface. nih.gov

Both techniques can successfully detect sterols and their esters. nih.govresearchgate.net For instance, DART-MS has been used to characterize phytosterols in oils and to detect the prominent dehydrated ion of cholesterol (m/z 369) directly from skin tissue. nih.govresearchgate.net AIMS methods are particularly well-suited for high-throughput screening and applications where rapid identification of biomarkers is more critical than absolute quantification. nih.gov

Enzymatic Assays and Spectrophotometric Methods in Research Contexts

Enzymatic assays offer a cost-effective and straightforward alternative to mass spectrometry for quantifying total cholesterol or the activity of enzymes involved in its metabolism. These methods are typically based on colorimetric or fluorometric detection and are well-suited for processing many samples simultaneously in a plate-based format. nih.gov

To measure total cholesterol (free and esterified), a common enzymatic cascade is employed. sigmaaldrich.comnih.gov The assay typically involves two key enzymes:

Cholesterol Esterase (CEH): This enzyme hydrolyzes cholesterol esters to yield free cholesterol and fatty acids. sigmaaldrich.comsigmaaldrich.com

Cholesterol Oxidase: This enzyme then oxidizes the free cholesterol, producing cholest-4-en-3-one and hydrogen peroxide (H₂O₂). sigmaaldrich.com

The amount of hydrogen peroxide produced is directly proportional to the total amount of cholesterol in the sample. The H₂O₂ is then used in a subsequent reaction, catalyzed by a peroxidase, to react with a chromogenic substrate (like 4-aminoantipyrine (B1666024) and phenol) to produce a stable, colored dye. sigmaaldrich.comsigmaaldrich.com The intensity of this color, measured with a spectrophotometer, is used to determine the cholesterol concentration. sigmaaldrich.comresearchgate.net By running the assay with and without the cholesterol esterase enzyme, one can determine the concentrations of both free cholesterol and, by subtraction, esterified cholesterol. nih.gov

Isotope-Dilution Mass Spectrometry as a Reference Measurement Procedure

For the highest level of accuracy and precision in cholesterol quantification, Isotope-Dilution Mass Spectrometry (ID-MS) is the internationally recognized reference measurement procedure. nih.gov Often coupled with GC-MS (GC-ID-MS), this method is considered a "definitive method" by standards organizations like the National Institute of Standards and Technology (NIST). nih.gov

The principle of ID-MS involves adding a known amount of a stable, isotopically labeled internal standard (e.g., cholesterol-d₇ or ¹³C-cholesterol) to the sample before any processing steps. nih.govresearchgate.net This labeled standard is chemically identical to the analyte (cholesterol) but has a higher mass, allowing the mass spectrometer to distinguish between them. nih.gov The sample is then processed (hydrolysis of esters, extraction, derivatization), and the ratio of the unlabeled (native) cholesterol to the labeled internal standard is measured by the mass spectrometer. nih.govresearchgate.net

Because the labeled standard is added at the beginning, it experiences the same processing and potential sample loss as the native analyte. Therefore, the final measured ratio is unaffected by variations in extraction efficiency or injection volume, leading to exceptionally low imprecision and high accuracy. nih.govresearchgate.net The coefficient of variation for a single measurement can be as low as 0.36%. nih.govresearchgate.net This makes ID-MS the ultimate benchmark against which other clinical and research methods for cholesterol measurement are validated. nih.govoup.com

Experimental Models and Research Applications of Cholesterol Decanoate

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental tools for investigating the cellular and molecular mechanisms involving cholesterol esters like cholesterol decanoate (B1226879). These controlled environments allow researchers to study the effects of specific lipids on cellular processes without the complexities of a whole organism.

Applications in Cellular Cholesterol Metabolism: Cultured cells are widely used to study the pathways of cholesterol uptake, synthesis, esterification, and efflux. researchgate.netnih.gov While general studies often use cholesterol, specific esters like cholesterol decanoate can be employed to investigate the activity of enzymes such as cholesterol esterase, which hydrolyzes cholesterol esters. biosynth.com The use of serum-free culture media has become increasingly important in these studies to eliminate the confounding presence of exogenous cholesterol and lipids from serum, thereby allowing for precise analysis of the effects of supplemented lipids like cholesterol decanoate. nih.govbiorxiv.org

Key Research Areas:

Enzyme Activity: Studying the specificity and kinetics of enzymes involved in cholesterol ester metabolism. biosynth.com

Membrane Dynamics: Investigating how the incorporation of specific cholesterol esters influences cell membrane fluidity and function.

Cell Proliferation and Adhesion: Research has shown that maintaining an appropriate level of membrane cholesterol is crucial for robust cell adhesion and proliferation in serum-free conditions. nih.gov

Research FocusCell Lines UsedKey Findings
Sterol QuantificationL-M, U-937, PC-12 cellsDevelopment of methods to quantify cellular sterols without organic solvent extraction, facilitating easier analysis. nih.gov
Serum-Free CultureVarious adherent cancer cell linesEstablished that a defined serum-free medium can support the growth of multiple cell lines, enabling controlled studies on cholesterol depletion and supplementation. nih.gov
Cholesterol Biosynthesis RegulationChinese hamster lung cells, mouse L-cellsDemonstrated the inhibitory effects of certain oxysterols on cholesterol synthesis and the activity of HMG-CoA reductase. researchgate.net

Organoid Models in Cholesterol Ester Research

Organoids, three-dimensional (3D) cell culture systems derived from stem cells, offer a more physiologically relevant model than traditional 2D cell cultures by recapitulating the architecture and function of organs. nih.govfrontiersin.org They are emerging as powerful tools for studying cholesterol ester metabolism and related diseases.

Advantages of Organoid Models:

Physiological Relevance: Organoids mimic the complex cell-cell and cell-matrix interactions of native tissues. nih.gov

Disease Modeling: They can be used to model diseases where cholesterol metabolism is dysregulated, such as cancer and intestinal disorders. nih.govfrontiersin.org

Studying Host-Pathogen Interactions: Intestinal organoid models have been used to investigate how bacterial infections, like those caused by Staphylococcus aureus, alter host cell sterol metabolism, leading to a significant decrease in total cellular cholesterol. nih.gov

Recent studies have utilized intestinal organoids to explore the impact of infection on cholesterol homeostasis. For instance, infection with S. aureus was shown to cause a notable decrease in total cellular cholesterol in both induced pluripotent stem cell (iPSC)-derived and colonic intestinal stem cell-derived organoids. nih.gov While these studies have not focused specifically on cholesterol decanoate, they pave the way for future research using specific cholesterol esters to dissect the mechanisms of lipid alterations in a highly relevant 3D context.

Transgenic Animal Models (e.g., Mice) for In Vivo Investigations of Cholesterol Ester Metabolism

Transgenic animal models, particularly mice, have been instrumental in understanding the systemic effects of genes involved in lipoprotein metabolism and the role of cholesterol esters in vivo. nih.gov By overexpressing or knocking out specific genes, researchers can create models that mimic human diseases like hyperlipidemia and atherosclerosis. nih.govtno-pharma.com

Common Transgenic Mouse Models:

APOE*3Leiden (E3L) Mice: These mice exhibit impaired clearance of triglyceride-rich lipoproteins, mimicking the slow clearance seen in humans and making them susceptible to diet-induced hyperlipidemia and atherosclerosis. tno-pharma.com

APOB-100 Transgenic Mice: Overexpression of human APOB-100 leads to a lipoprotein profile similar to that of humans, with higher levels of LDL and VLDL. These mice develop hypertriglyceridemia and are used to study the link between atherosclerosis and neurodegeneration. frontiersin.org

Lecithin-Cholesterol Acyltransferase (LCAT) Transgenic Mice: Expression of human LCAT in mice is used to study its role in high-density lipoprotein (HDL) metabolism and reverse cholesterol transport. jci.org

These models are crucial for studying how different dietary fats and cholesterol esters, such as those containing decanoic acid, are metabolized and contribute to the pathology of cardiovascular diseases. For example, studies in rabbits have shown that a high-cholesterol diet significantly reduces the activity of paraoxonase 1 (PON1), an enzyme associated with HDL that has anti-atherosclerotic properties. researchgate.net While these studies often use a general high-cholesterol diet, future research could involve diets enriched with specific cholesterol esters like cholesterol decanoate to understand the precise impact of different fatty acid chains on disease progression.

ModelGene ModificationPhenotypeResearch Application
APOE3Leiden (E3L)Human APOE3-Leiden and APOC1 genesImpaired clearance of triglyceride-rich lipoproteins, human-like lipoprotein profile. tno-pharma.comStudying hyperlipidemia, atherosclerosis, and response to hypolipidemic drugs. tno-pharma.com
APOB-100Overexpression of human APOB-100Elevated serum triglyceride and cholesterol, increased LDL and VLDL. frontiersin.orgInvestigating the link between hypertriglyceridemia, atherosclerosis, and neurodegeneration. frontiersin.org
LCATExpression of human LCATAltered HDL particle size and cholesterol metabolism. jci.orgStudying reverse cholesterol transport and HDL metabolism. jci.org

Application in Lipidomics Research for Comprehensive Lipid Profiling

Lipidomics is the large-scale study of cellular lipids in biological systems. kcl.ac.uk Advances in mass spectrometry have enabled the comprehensive profiling of hundreds of lipid species, including cholesterol esters like cholesterol decanoate, from small biological samples. kcl.ac.uknih.gov

Role in Biomarker Discovery: Lipidomics profiling is increasingly used to identify lipid signatures associated with various diseases, including cardiovascular disease, cancer, and metabolic disorders. kcl.ac.uknih.govnih.gov By comparing the lipidomes of healthy individuals and patients, researchers can identify potential biomarkers for disease diagnosis, prognosis, and risk assessment. monash.edu For instance, a recent large-scale study identified 767 distinct lipid species in platelets and found that the platelet lipidome is altered in cardiovascular disease patients with an increased risk of adverse events. nih.gov

Methodologies:

Mass Spectrometry (MS): The core technology in lipidomics, often coupled with liquid chromatography (LC-MS) for separation and identification of lipids. kcl.ac.uk

Lipid Exchange-Mass Spectrometry (LX-MS): A newer technique developed to study the specific interactions between lipids and membrane proteins, helping to connect global changes in lipid metabolism to the function of individual proteins. arizona.edu

Cholesterol decanoate can be identified and quantified within these comprehensive lipid profiles, allowing researchers to understand its relative abundance and potential associations with pathological states. This detailed profiling moves beyond traditional measurements of total cholesterol to provide a much richer understanding of lipid metabolism. nih.gov

Investigations into the Role of Cholesterol Decanoate in Modulating Specific Biochemical Processes in Research Models (e.g., inflammation, macrophage activation)

Cholesterol metabolism is intricately linked to inflammatory processes, particularly the function of macrophages. nih.govoaepublish.com Macrophages play a central role in atherosclerosis by taking up modified lipoproteins, leading to the accumulation of cholesterol esters and the formation of foam cells, a hallmark of atherosclerotic lesions. nih.gov

Cholesterol and Macrophage Activation:

Inflammatory Signaling: The accumulation of cholesterol in macrophages can stimulate the production of inflammatory cytokines and reactive oxygen species. nih.gov Toll-like receptor (TLR) signaling, a key pathway in innate immunity, is influenced by cellular cholesterol dynamics. nih.gov

NF-κB Pathway: Research indicates that reducing cellular cholesterol levels in macrophages, for example with statins, activates the NF-κB pathway. This leads to the expression of the histone demethylase Jmjd3, which in turn primes an anti-inflammatory response upon subsequent stimulation. elifesciences.orgbiorxiv.org

Cholesterol Efflux: The activation of macrophages by inflammatory stimuli like lipopolysaccharide (LPS) leads to an increase in both free and esterified intracellular cholesterol. nih.gov The pathways for cholesterol efflux, mediated by transporters like ABCA1 and ABCG1, are critical for preventing excessive lipid accumulation and inflammation. nih.gov

While studies often focus on free cholesterol or a general state of "cholesterol loading," the specific fatty acid esterified to cholesterol can influence its metabolic fate and cellular effects. Using specific compounds like cholesterol decanoate in research models allows for a more precise investigation into how different cholesterol esters contribute to macrophage activation and inflammation. biosynth.com

Biochemical Reagent Applications in Life Science Research

Cholesterol decanoate is utilized as a biochemical reagent in a variety of life science research applications. chemsrc.com Its primary use is as a standard or substrate in studies of cholesterol metabolism and as a component in the formulation of lipid-based systems.

Key Applications:

Substrate for Cholesterol Esterase: It can be used as a substrate in assays to measure the activity of cholesterol esterase, an enzyme that hydrolyzes cholesterol esters. biosynth.com

Component of Lipid Nanoparticles: Cholesterol esters can modulate the fluidity and thickness of lipid bilayers. Cholesterol decanoate can be incorporated into lipid nanoparticles to tune their physical properties for applications in drug delivery. broadpharm.com

Standard for Chromatography: In analytical chemistry, it can serve as a reference standard for the identification and quantification of cholesterol esters in biological samples using techniques like high-performance liquid chromatography (HPLC).

Cell Culture Supplement: It can be added to cell culture media to study the specific effects of cholesterol ester accumulation on cellular functions. nih.govmdpi.com

As a commercially available and well-characterized compound, cholesterol decanoate provides researchers with a reliable tool for a range of experimental purposes, from enzyme kinetics to the development of novel drug delivery systems. biosynth.comchemsrc.combroadpharm.comscbt.com

Q & A

How can researchers synthesize and characterize Cholesterol Decanoate with high purity for experimental use?

Methodological Answer:
Cholesterol Decanoate is synthesized via esterification of cholesterol with decanoic acid under acid-catalyzed conditions (e.g., using sulfuric acid or enzymatic catalysis). Post-synthesis, purification is achieved through column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ester carbonyl peaks at ~170 ppm in 13C^{13}\text{C}-NMR) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Researchers must note discrepancies in CAS registry numbers (e.g., 1183-04-6 vs. 601-34-3) across literature, which may reflect batch-specific impurities or synthesis variations .

What analytical techniques are optimal for quantifying Cholesterol Decanoate in lipoprotein or tissue samples?

Methodological Answer:
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for high sensitivity, especially when coupled with stable isotope-labeled internal standards (e.g., deuterated cholesteryl heptadecanoate). For GC-MS analysis, derivatization via silylation enhances volatility. Method validation should include spike-recovery experiments (85–115% recovery) and limit-of-detection (LOD) assessments. Cross-reference protocols from cholesterol ester quantification studies to address matrix effects in biological samples .

How should researchers design experiments to investigate Cholesterol Decanoate’s role in lipid metabolism using isotopic tracers?

Advanced Methodological Guidance:
Incorporate deuterium-labeled Cholesterol Decanoate (e.g., Cholesteryl-2,2,3,4,4,6-d6_6 Decanoate) into in vitro or in vivo models to track metabolic flux. For in vivo studies, administer the tracer via intravenous injection and collect serial blood/tissue samples. Analyze isotopic enrichment using high-resolution mass spectrometry, and model data via compartmental analysis to estimate turnover rates. Ensure controls for endogenous cholesterol ester interference and validate tracer stability under physiological conditions .

How can conflicting data on Cholesterol Decanoate’s stability in enzymatic assays be resolved?

Advanced Contradiction Analysis:
Discrepancies in stability studies (e.g., hydrolysis rates in lipase-rich environments) may arise from assay conditions (pH, temperature) or enzyme isoforms (e.g., pancreatic vs. hepatic lipases). Design parallel experiments using standardized protocols:

  • Compare hydrolysis kinetics at pH 7.4 (physiological) vs. pH 8.5 (optimal for some lipases).
  • Use recombinant enzymes (e.g., cholesterol esterase) to isolate isoform-specific effects.
  • Apply Arrhenius plots to assess temperature-dependent degradation. Statistical analysis via two-way ANOVA can identify interaction effects between variables .

What endpoints and controls are critical when studying Cholesterol Decanoate in atherosclerosis models?

Advanced Experimental Design:
Incorporate Cholesterol Decanoate into high-fat diet formulations for ApoE/^{-/-} mice or LDLR/^{-/-} models. Key endpoints:

  • Histopathology: Quantify aortic plaque area via Oil Red O staining.
  • Lipoprotein Profiling: Isolate VLDL/LDL fractions via ultracentrifugation and measure Cholesterol Decanoate content.
  • Inflammation Markers: Assess IL-6 and TNF-α levels in serum.
    Reference phase 3 trial designs (e.g., MACE endpoints in cardiovascular studies) for translational relevance. Control for dietary cholesterol intake and genetic background variability .

How does Cholesterol Decanoate’s physicochemical behavior in lipid bilayers compare to other cholesteryl esters?

Advanced Biophysical Methods:
Use differential scanning calorimetry (DSC) to compare phase transition temperatures of Cholesterol Decanoate with shorter-chain esters (e.g., Cholesterol Acetate) in model membranes. For bilayer permeability studies, employ fluorescence anisotropy with diphenylhexatriene (DPH) probes. Molecular dynamics simulations can predict packing density and acyl chain alignment. Note that Cholesterol Decanoate’s intermediate chain length may disrupt membrane order more than longer esters (e.g., Cholesterol Stearate) .

What statistical approaches address variability in Cholesterol Decanoate’s metabolic effects across preclinical studies?

Data Analysis Framework:
For meta-analysis of contradictory results (e.g., lipid-lowering effects), apply random-effects models to account for inter-study heterogeneity. Stratify data by model species, dosage, and administration duration. Use funnel plots to assess publication bias. In individual studies, power analysis (α=0.05, β=0.2) ensures adequate sample size to detect ≥20% changes in cholesterol ester pools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.